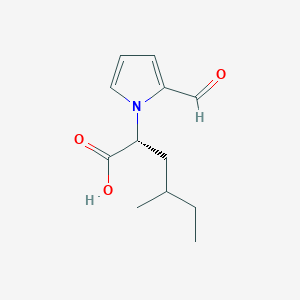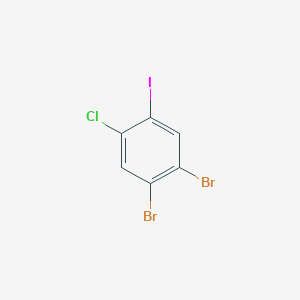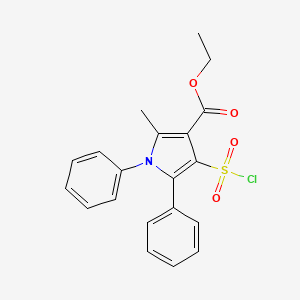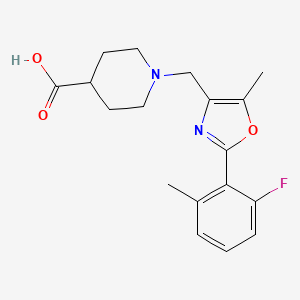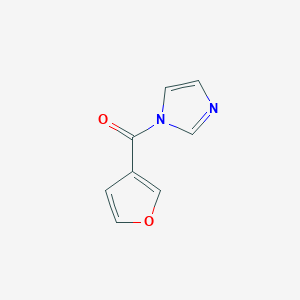![molecular formula C12H21NO3 B15204632 tert-Butyl 3-[(R)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B15204632.png)
tert-Butyl 3-[(R)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-[®-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate: is a complex organic compound that features a tert-butyl ester group, a cyclopropyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-[®-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopropylmethylamine with tert-butyl 3-bromoazetidine-1-carboxylate under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[®-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-[®-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical studies.
Medicine
In medicinal chemistry, tert-Butyl 3-[®-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate is investigated for its potential as a drug candidate. Its unique structure may offer advantages in terms of bioavailability and specificity for certain biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[®-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the formation of hydrogen bonds and hydrophobic interactions between the compound and its target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate
- tert-Butyl 3-hydroxypiperidine-1-carboxylate
- tert-Butyl 3-[(2-bromoethyl)piperidine-1-carboxylate]
Uniqueness
What sets tert-Butyl 3-[®-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate apart from similar compounds is its unique combination of a cyclopropyl group and an azetidine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 3-[(R)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-9(7-13)10(14)8-4-5-8/h8-10,14H,4-7H2,1-3H3/t10-/m1/s1 |
InChI Key |
BLEYXCCRRMRWEQ-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C1)[C@@H](C2CC2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C2CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone](/img/structure/B15204555.png)
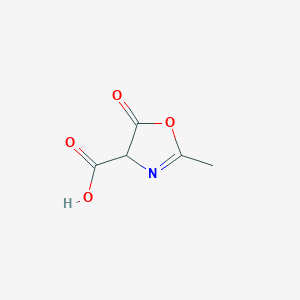
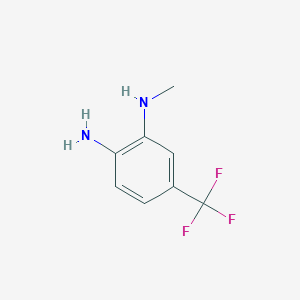


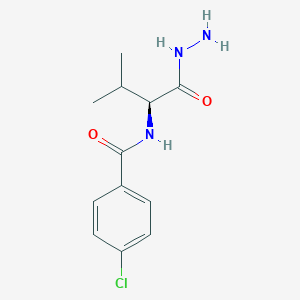
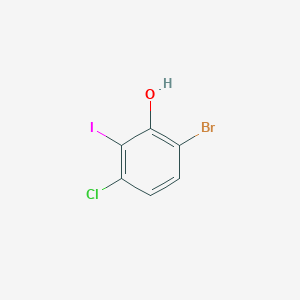
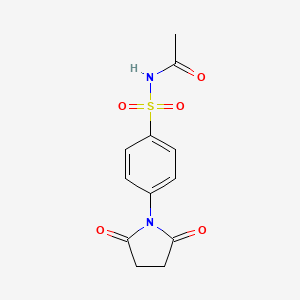
![1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15204626.png)
